N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of GNF-PF-826 involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyaniline, naphthalene-1,4-dione, and thiophene-2-sulfonyl chloride.
Reaction Conditions: The key steps include the formation of the naphthalen-1-ylidene intermediate, followed by the coupling with thiophene-2-sulfonamide under controlled conditions. The reactions typically require the use of organic solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production: On an industrial scale, the production of GNF-PF-826 would involve optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GNF-PF-826 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-ylidene moiety to its dihydro form.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted sulfonamides
Scientific Research Applications
GNF-PF-826 has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying sulfonamide chemistry and its reactivity.
Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine: GNF-PF-826 has shown potential in preclinical studies as a therapeutic agent for diseases such as malaria and cancer. Its ability to inhibit key biological pathways makes it a candidate for drug development.
Industry: In the pharmaceutical industry, GNF-PF-826 is used in the development of new drugs and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of GNF-PF-826 involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit the activity of certain kinases and transporters.
Pathways Involved: GNF-PF-826 affects pathways related to cell signaling, apoptosis, and metabolic regulation. .
Comparison with Similar Compounds
GNF-PF-826 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MMV085203 and GNF-PF-3600 share structural similarities with GNF-PF-826. These compounds also exhibit biological activity against similar targets.
Uniqueness: GNF-PF-826 stands out due to its specific chemical structure, which confers unique reactivity and biological activity. Its sulfonamide group and naphthalen-1-ylidene moiety contribute to its distinct properties.
Comparison: While MMV085203 and GNF-PF-3600 are effective against malaria parasites, GNF-PF-826 has shown broader applications, including potential anticancer activity
Properties
Molecular Formula |
C20H14N2O4S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H14N2O4S2/c23-14-9-7-13(8-10-14)21-18-12-17(15-4-1-2-5-16(15)20(18)24)22-28(25,26)19-6-3-11-27-19/h1-12,21,23H |
InChI Key |
YXKCWSSSTBYFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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